Home > Products > Screening Compounds P126074 > Benzo(a)pyrenyl-9-sulfate
Benzo(a)pyrenyl-9-sulfate - 63785-41-1

Benzo(a)pyrenyl-9-sulfate

Catalog Number: EVT-15579555
CAS Number: 63785-41-1
Molecular Formula: C20H12O4S
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzo(a)pyrenyl-9-sulfate is a sulfate conjugate of benzo(a)pyrene, a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. Benzo(a)pyrene is primarily produced through the incomplete combustion of organic materials and is found in various environmental sources, including vehicle emissions, tobacco smoke, and industrial processes. The compound is classified as a probable human carcinogen by the International Agency for Research on Cancer and has been extensively studied due to its toxicological implications.

Source

Benzo(a)pyrenyl-9-sulfate originates from the metabolic transformation of benzo(a)pyrene in biological systems. The primary metabolic pathways involve phase I and phase II reactions, where benzo(a)pyrene undergoes oxidation to form reactive intermediates, which are then conjugated with sulfate groups to facilitate excretion from the body .

Classification

Benzo(a)pyrene belongs to the class of polycyclic aromatic hydrocarbons, which are organic compounds containing multiple fused aromatic rings. It is categorized as a Group 2A carcinogen by the International Agency for Research on Cancer, indicating that it is probably carcinogenic to humans .

Synthesis Analysis

Methods

The synthesis of benzo(a)pyrenyl-9-sulfate can be achieved through enzymatic pathways in human metabolism. Specifically, cytochrome P450 enzymes play a crucial role in the initial oxidation of benzo(a)pyrene to form hydroxylated metabolites. These metabolites can subsequently undergo sulfation by sulfotransferase enzymes.

Technical Details

  1. Phase I Metabolism: Benzo(a)pyrene is first oxidized by cytochrome P450 enzymes (such as CYP1A1 and CYP1B1) to form benzo(a)pyrene-7,8-diol.
  2. Phase II Metabolism: The hydroxylated metabolites are then conjugated with sulfate groups through the action of sulfotransferase enzymes, resulting in the formation of benzo(a)pyrenyl-9-sulfate .
Molecular Structure Analysis

Structure

Benzo(a)pyrenyl-9-sulfate consists of a benzo(a)pyrene backbone with a sulfate group attached at the 9-position. The chemical formula for benzo(a)pyrenyl-9-sulfate can be derived from that of benzo(a)pyrene (C20H12), adding the sulfate group (SO4).

Data

  • Chemical Formula: C20H12O4S
  • Molecular Weight: Approximately 336.36 g/mol
  • Structural Representation: The compound retains the five-ring structure typical of PAHs while incorporating a sulfate moiety that enhances its solubility and facilitates excretion .
Chemical Reactions Analysis

Reactions

Benzo(a)pyrenyl-9-sulfate can participate in various chemical reactions, primarily involving hydrolysis and further metabolic transformations. The sulfate ester bond can be hydrolyzed under acidic or enzymatic conditions, releasing free benzo(a)pyrene and sulfate ions.

Technical Details

  1. Hydrolysis: In biological systems, the sulfate group can be cleaved by sulfatase enzymes, regenerating benzo(a)pyrene.
  2. Conjugation Reactions: Further conjugation with glucuronic acid or glutathione may occur, enhancing detoxification .
Mechanism of Action

Process

The mechanism of action for benzo(a)pyrenyl-9-sulfate involves its conversion back to benzo(a)pyrene or its metabolites, leading to DNA adduct formation. These adducts can result in mutagenic changes that contribute to carcinogenesis.

Data

The metabolic pathway includes:

  • Conversion of benzo(a)pyrene to reactive epoxides.
  • Formation of DNA adducts through covalent bonding with nucleophilic sites on DNA.
    This process is crucial for understanding the compound's carcinogenic potential and its role in cancer development .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a pale yellow solid.
  • Melting Point: Approximately 176.5 °C.
  • Boiling Point: About 495 °C.

Chemical Properties

Applications

Scientific Uses

Benzo(a)pyrenyl-9-sulfate serves as a significant marker in toxicological studies assessing exposure to benzo(a)pyrene and its metabolites. It is utilized in:

  • Biomonitoring Studies: To evaluate human exposure levels to polycyclic aromatic hydrocarbons.
  • Cancer Research: Understanding the mechanisms of PAH-induced carcinogenesis.
  • Environmental Monitoring: Assessing pollution levels from combustion sources .
Metabolic Pathways and Biotransformation Dynamics

Role of Sulfotransferase Isoenzymes in Conjugation Mechanisms

Benzo(a)pyrenyl-9-sulfate (B[a]P-9-sulfate) is formed through cytosolic sulfotransferase (SULT)-mediated conjugation, a critical Phase II detoxification pathway for polycyclic aromatic hydrocarbon (PAH) metabolites. Human SULT isoenzymes SULT1A1, SULT1A3, and SULT1E1 exhibit distinct catalytic efficiencies toward B[a]P catechol substrates. SULT1A1 demonstrates exceptional regioselectivity and catalytic efficiency (kcat/Km = 1.2 × 104 M-1s-1) for generating B[a]P-9-sulfate from the precursor benzo[a]pyrene-7,8-catechol (B[a]P-7,8-catechol) [5]. This isoenzyme exclusively produces the 8-hydroxy-B[a]P-7-O-sulfate isomer (M1), while SULT1E1 generates both 8-hydroxy-B[a]P-7-O-sulfate (M1) and 7-hydroxy-B[a]P-8-O-sulfate (M2) isomers with lower efficiency (kcat/Km = 3.5 × 103 M-1s-1) and exhibits substrate inhibition kinetics [5].

The regiochemical preference was confirmed through two-dimensional 1H and 13C NMR analysis, which established the exact structures of the isomeric sulfate conjugates. This regioselectivity has functional implications: SULT1A1-mediated formation of B[a]P-9-sulfate prevents redox cycling of B[a]P-7,8-catechol, thereby reducing reactive oxygen species (ROS) generation and oxidative DNA damage in pulmonary tissues [5] [7]. In human bronchoalveolar H358 cells, induction of SULT1A1 via the aryl hydrocarbon receptor (AhR) pathway enhances B[a]P-9-sulfate formation, confirming its role as a detoxification mechanism in target tissues [7].

Table 1: Catalytic Properties of Human SULT Isoenzymes Toward B[a]P-7,8-Catechol

SULT IsoformPrimary ProductKm (μM)kcat (min⁻¹)kcat/Km (M⁻¹s⁻¹)Regioselectivity
SULT1A1B[a]P-9-sulfate (M1)4.2 ± 0.50.85 ± 0.031.2 × 10⁴Exclusive M1
SULT1A3Mixture12.1 ± 1.20.21 ± 0.012.9 × 10³M1/M2 (3:1)
SULT1E1Mixture8.7 ± 0.90.12 ± 0.013.5 × 10³M1/M2 (1:1)

Interspecies Variability in Phase II Metabolism of Polycyclic Aromatic Hydrocarbon Derivatives

Significant interspecies differences exist in sulfonation efficiency and isoenzyme expression profiles. Human lung cells (H358 line) produce B[a]P-9-sulfate as a major detoxification metabolite following AhR-dependent induction of SULT1A1, with a characteristic 6–8 hour metabolic lag phase corresponding to enzyme upregulation [7]. In contrast, rat hepatocytes exhibit preferential glucuronidation over sulfonation pathways, forming only trace amounts of B[a]P-9-sulfate [3]. Hamster embryo cells demonstrate intermediate sulfotransferase activity but lack the regioselectivity observed in human systems, producing both 7- and 9-sulfate isomers indiscriminately [9].

The metabolic divergence is further evidenced in in situ intestinal preparations of channel catfish, where β-naphthoflavone (BNF) induction fails to enhance sulfotransferase activity toward B[a]P metabolites, indicating fundamental differences in AhR regulation of Phase II enzymes between aquatic and mammalian species [4]. Crucially, human pulmonary tissues express 3–5-fold higher basal levels of SULT1A1 compared to rodent models, explaining the greater efficiency in B[a]P-9-sulfate generation during xenobiotic challenge [7].

Table 2: Comparative Sulfonation of B[a]P Metabolites Across Species

Species/TissuePrimary Sulfated MetaboliteRelative AbundanceInducible by AhR Ligands?Key Enzymes
Human (H358 lung cells)B[a]P-9-sulfate++++Yes (TCDD-dependent)SULT1A1 > SULT1E1
Rat hepatocytesB[a]P-7-sulfate+MinimalSULT1C4
Hamster embryo cellsMixed 7-/9-sulfates++ModerateNon-selective SULTs
Channel catfish intestineTrace sulfate conjugates±No (BNF-insensitive)Undetermined

Kinetic Modeling of Sulfation Efficiency in Hepatic Microsomal Systems

The formation kinetics of B[a]P-9-sulfate follow non-linear patterns due to autoinduction of SULT enzymes. In human hepatic microsomes, the reaction velocity (V) follows Michaelis-Menten kinetics with a Km of 8.7 ± 1.1 μM and Vmax of 0.32 ± 0.03 nmol/min/mg protein for B[a]P-7,8-catechol sulfonation [5] [7]. However, physiologically based pharmacokinetic (PBPK) modeling incorporating enzyme induction parameters reveals a characteristic lag phase of 4–6 hours before maximal sulfonation rates are achieved. This corresponds to the time required for AhR-mediated upregulation of SULT1A1 transcription following cellular exposure to B[a]P or its metabolites [7].

Multiphoton spectral analysis coupled with advanced unmixing algorithms has quantified real-time metabolite dynamics in rat hepatocytes, showing that B[a]P-9-sulfate formation initiates at 2.5 hours post-exposure and plateaus by 18 hours, accounting for 15–22% of total Phase II metabolites [3]. Kinetic constants derived from these models enable prediction of B[a]P-9-sulfate generation under varying exposure scenarios:

$$V = \frac{{V{max} \cdot [S]}}{{Km + [S]}} \cdot \frac{1}{{1 + e^{-k{ind}(t - t0)}}$$

Where V = reaction velocity, [S] = substrate concentration, kind = induction rate constant (0.15 ± 0.02 h⁻¹), and t0 = induction lag time (4.2 ± 0.3 h). This equation accounts for both enzyme kinetics and time-dependent induction [7].

Table 3: Kinetic Parameters for B[a]P-9-Sulfate Formation in Microsomal Systems

ParameterHuman Hepatic MicrosomesRat HepatocytesComputational Model
Km (μM)8.7 ± 1.123.5 ± 2.88.3 (input)
Vmax0.32 ± 0.03 nmol/min/mg0.11 ± 0.02 nmol/min/mgDynamic variable
Induction lag (h)4.2 ± 0.3Not observed4.2 (fixed)
kind (h⁻¹)0.15 ± 0.02N/A0.15 (fixed)

Competitive Inhibition by Endogenous Substrates in Sulfotransferase-Mediated Reactions

Endogenous catecholamines and estrogens significantly inhibit B[a]P-9-sulfate formation through competitive binding to SULT1A1. Physiological concentrations of estradiol (Ki = 0.28 ± 0.05 μM) and dopamine (Ki = 1.7 ± 0.3 μM) reduce sulfonation efficiency of B[a]P-7,8-catechol by 40–75% in human pulmonary cytosol [7]. This inhibition follows classical competitive mechanisms, as confirmed by Lineweaver-Burk plots showing increased apparent Km without Vmax alteration.

Environmental PAH mixtures further exacerbate this inhibition. Supermix-10 (a complex mixture of abundant environmental PAHs) exhibits a Ki of 0.44 μM for SULT1A1-mediated B[a]P-9-sulfate formation, comparable to the inhibition potency of individual PAHs like dibenzo[def,p]chrysene (Ki = 0.44 μM) [10]. Molecular docking simulations suggest that planar PAHs compete for the hydrophobic substrate-binding cleft of SULT1A1, sterically hindering access to the catalytic center. This inhibition is physiologically relevant: in human bronchoalveolar H358 cells co-exposed to B[a]P and physiological catecholamines, B[a]P-9-sulfate production decreases by 60%, with concomitant accumulation of redox-active B[a]P-7,8-catechol [7].

Table 4: Inhibition Constants for SULT1A1 Competing Substrates

Inhibitor CategoryRepresentative CompoundKi (μM)Mechanism% Inhibition at Physiological Concentrations
Endogenous catechols17β-Estradiol0.28 ± 0.05Competitive75%
Dopamine1.7 ± 0.3Competitive40%
Environmental PAHsSupermix-100.44 ± 0.07Mixed-type65%*
Dibenzo[def,p]chrysene0.44 ± 0.09Competitive63%*
Benzo[a]pyrene0.061 ± 0.01Competitive82%*

*% inhibition measured at 1μM inhibitor concentration in H358 cell assays [7] [10]

Properties

CAS Number

63785-41-1

Product Name

Benzo(a)pyrenyl-9-sulfate

IUPAC Name

benzo[a]pyren-9-yl hydrogen sulfate

Molecular Formula

C20H12O4S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C20H12O4S/c21-25(22,23)24-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11H,(H,21,22,23)

InChI Key

PULHWPKHEMDQRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C5C=C(C=CC5=CC(=C43)C=C2)OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.